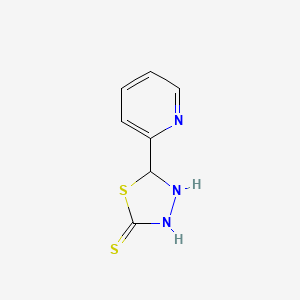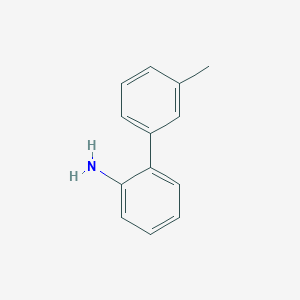
2-(3-Methylphenyl)aniline
Descripción general
Descripción
2-(3-Methylphenyl)aniline is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is the prototypical aromatic amine and is a precursor to many industrial chemicals .
Synthesis Analysis
Anilines, including 2-(3-Methylphenyl)aniline, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis
The molecular structure of 2-(3-Methylphenyl)aniline consists of a benzene ring with a nitrogen atom attached, making it an aromatic amine . The molecular weight of this compound is 183.25 g/mol.Chemical Reactions Analysis
Anilines, including 2-(3-Methylphenyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are also precursors for one of the two monomers needed to produce polyurethane materials .Physical And Chemical Properties Analysis
Aniline, the parent compound of 2-(3-Methylphenyl)aniline, is a musty, fishy-smelling yellowish to brownish, greasy liquid . It has a boiling point of about 184 °C and a melting point of about -6 °C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Aplicaciones Científicas De Investigación
Synthesis of Anilines
Anilines, including 2-(3-Methylphenyl)aniline, are crucial in the field of organic synthesis . They are used in various reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . These reactions are fundamental in the synthesis of a wide range of organic compounds .
Methylation of Anilines
2-(3-Methylphenyl)aniline can undergo methylation with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as a hydrogen autotransfer procedure, selectively produces N-methylanilines . This method is particularly useful in the pharmaceutical industry, where N-methylation of amines is often used to increase
Safety and Hazards
Aniline, the parent compound of 2-(3-Methylphenyl)aniline, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and it causes damage to organs through prolonged or repeated exposure .
Direcciones Futuras
There is ongoing research into the synthesis and applications of anilines, including 2-(3-Methylphenyl)aniline. For example, a new approach for the synthesis of phenothiazines, which are an important class of compounds in medicinal chemistry, has been developed using a dual catalytic thioarylation of anilines as the key step . This suggests that there are still many possibilities for the development and application of anilines in various fields.
Mecanismo De Acción
Target of Action
2-(3-Methylphenyl)aniline is a type of aromatic amine . Aromatic amines are organic compounds that contain a benzene ring and a single methyl group and one amino group
Mode of Action
Aromatic amines, in general, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows them to interact with various biological targets, potentially leading to a variety of physiological effects.
Biochemical Pathways
For instance, some aromatic amines have been found to inhibit enzymes such as α-amylase and glucose-6-phosphatase .
Pharmacokinetics
It’s known that the pharmacokinetics of aromatic amines can vary significantly depending on their specific chemical structure .
Result of Action
For instance, some aromatic amines have been found to have antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenyl)aniline. For example, aromatic amines can interact with photo-excited states of certain compounds, leading to fluorescence quenching . Additionally, exposure to aniline, a type of aromatic amine, can lead to effects on the lung, such as upper respiratory tract irritation .
Propiedades
IUPAC Name |
2-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINGNAGTYZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363666 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73818-73-2 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)
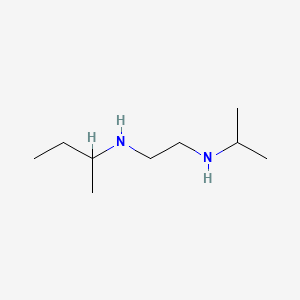

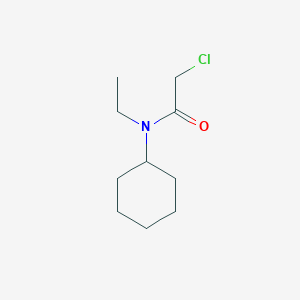
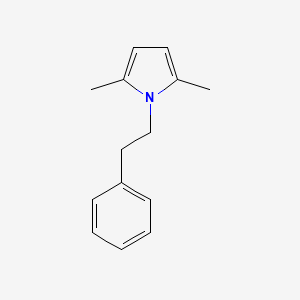


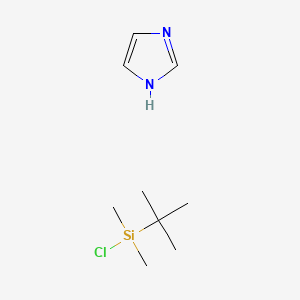
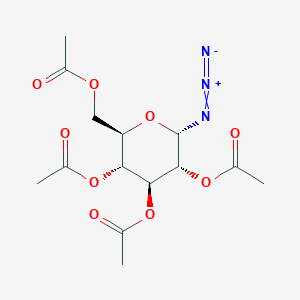

![Bis[2-iodo-3-(perfluorooctyl)propyl]adipate](/img/structure/B1607506.png)

![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)
